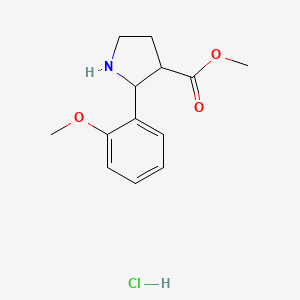
methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reduced to form the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with methanol and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-(2-hydroxyphenyl)pyrrolidine-3-carboxylate
- Methyl (2S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl (2S)-2-(2-nitrophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-11-6-4-3-5-9(11)12-10(7-8-14-12)13(15)17-2;/h3-6,10,12,14H,7-8H2,1-2H3;1H |
Clave InChI |
HCPGCBNLJPBICZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C(CCN2)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)

![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
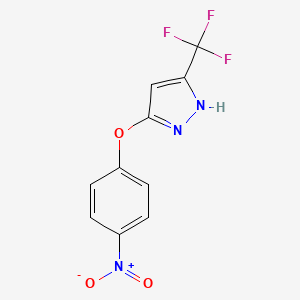
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)

![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)
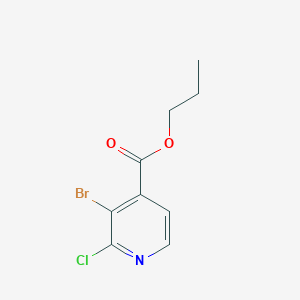
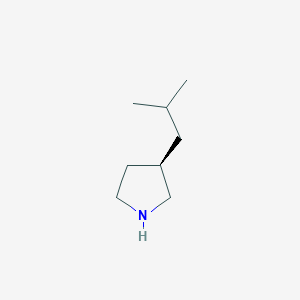
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
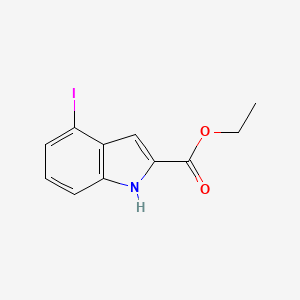
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)

